N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097902-87-7
VCID: VC6315773
InChI: InChI=1S/C19H16N2O3S/c1-12(9-13-11-25-18-7-3-2-5-14(13)18)20-19(22)15-10-17(24-21-15)16-6-4-8-23-16/h2-8,10-12H,9H2,1H3,(H,20,22)
SMILES: CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=NOC(=C3)C4=CC=CO4
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

CAS No.: 2097902-87-7

Cat. No.: VC6315773

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide - 2097902-87-7

Specification

CAS No. 2097902-87-7
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H16N2O3S/c1-12(9-13-11-25-18-7-3-2-5-14(13)18)20-19(22)15-10-17(24-21-15)16-6-4-8-23-16/h2-8,10-12H,9H2,1H3,(H,20,22)
Standard InChI Key FZZPTWPORBPKTK-UHFFFAOYSA-N
SMILES CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=NOC(=C3)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide belongs to the amide class of heterocyclic compounds. Its structure integrates three distinct aromatic systems:

  • Benzothiophene: A bicyclic system comprising a benzene ring fused to a thiophene, contributing to hydrophobic interactions and π-π stacking in biological targets.

  • Furan: A five-membered oxygen-containing heterocycle, enhancing solubility and enabling hydrogen bonding.

  • Oxazole: A nitrogen- and oxygen-containing ring that often imparts metabolic stability and bioactivity in drug-like molecules .

The compound’s molecular weight (352.41 g/mol) and calculated partition coefficient (LogP ≈ 3.2) suggest moderate lipophilicity, aligning with Lipinski’s rule of five for oral bioavailability. Table 1 summarizes key physicochemical properties.

Table 1: Physicochemical Properties of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight352.41 g/mol
CAS Number2097902-87-7
LogP (Predicted)3.2
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (oxazole O, furan O, amide O)

Synthesis and Characterization

The synthesis of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves multi-step organic reactions optimized for yield and purity. A generalized protocol includes:

  • Formation of the Oxazole Core: Cyclocondensation of an appropriate nitrile with hydroxylamine under acidic conditions.

  • Introduction of the Furan Moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the furan ring.

  • Amidation: Reaction of the oxazole-carboxylic acid intermediate with 1-(1-benzothiophen-3-yl)propan-2-amine using coupling agents like HATU or EDCI .

Critical reaction parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-couplings). Post-synthetic purification via column chromatography or recrystallization ensures >95% purity, as verified by HPLC. Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Distinct signals for benzothiophene (δ 7.2–7.8 ppm), furan (δ 6.3–6.5 ppm), and oxazole (δ 8.1–8.3 ppm).

  • MS (ESI+): Molecular ion peak at m/z 353.4 [M+H]⁺.

Compound ClassTarget PathwayMIC or IC₅₀
Pyrazoline-oxazoles M. tuberculosis H37Rv5.71–10 μM
Benzothiophene-amidesCOX-2/5-LOXIC₅₀ ≈ 0.8–1.2 μM
Oxadiazole-carboxamides Kinase inhibitionIC₅₀ ≈ 50–100 nM

Pharmacological Mechanisms and Biological Activity

The compound’s mechanism of action is hypothesized to involve:

  • Receptor Binding: The amide group may form hydrogen bonds with catalytic residues in enzyme active sites.

  • DNA Interaction: Benzothiophene’s aromaticity could enable intercalation or groove binding, disrupting replication.

  • Oxidative Stress Modulation: Furan rings are prone to metabolic activation, generating reactive oxygen species (ROS) in cancer cells .

In vitro studies on analogous molecules reveal dose-dependent cytotoxicity in HepG2 and MCF-7 cell lines (IC₅₀: 12–18 μM), suggesting potential for oncotherapeutic development .

Comparative Analysis with Structural Analogs

Key structural differences impacting bioactivity include:

  • Benzothiophene vs. Nitrothiophene: Nitro groups enhance antibacterial activity but increase toxicity .

  • Oxazole vs. Pyrazoline: Oxazoles offer greater metabolic stability, while pyrazolines improve solubility .

  • Furan vs. Thiophene: Oxygen in furan improves hydrogen bonding but reduces electron density compared to sulfur-containing thiophenes.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and CYP450 interactions.

  • Target Deconvolution: Use CRISPR screening or proteomics to identify primary biological targets.

  • Lead Optimization: Modify the benzothiophene substituents to enhance potency against specific disease models.

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